2-[(2-Chloro-4-nitrophenyl)thio]acetate
Description
Significance in Chemical Biology and Plant Science Research
The significance of ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate, identified in some studies as 7-B3, lies in its potential to act as a selective inhibitor of the indole-3-acetic acid (IAA) influx carrier. nih.gov The transport of IAA, the primary auxin in most plants, is critical for a myriad of developmental processes, including root and shoot architecture, tropic responses, and vascular development. The ability to selectively block the influx of auxin into cells, without significantly affecting other auxin-related pathways, provides researchers with a powerful tool to study the specific roles of auxin import in these processes. nih.gov
Unlike some other auxin transport inhibitors, ethyl this compound has been shown to exhibit minimal auxin activity on its own, which is a desirable characteristic for a specific inhibitor. nih.gov This specificity allows for a more precise interpretation of experimental results, as the observed effects can be more confidently attributed to the inhibition of auxin influx rather than a confounding combination of inhibition and auxin-like activity. nih.gov
Structural Analogy to Plant Growth Regulators and Inhibitors
The molecular architecture of this compound places it in a class of compounds that bear a structural resemblance to known synthetic auxins and auxin transport inhibitors. This structural similarity is the basis for its interaction with the auxin transport machinery.
Ethyl this compound is considered an analog of 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net 2,4-D is a widely known synthetic auxin and herbicide that mimics the action of natural auxin, leading to uncontrolled growth and eventual death in susceptible plants. evitachem.commt.gov The structural similarity between 7-B3 and 2,4-D is the rationale behind screening it for auxin-related activity. Research has demonstrated that 7-B3 can rescue the inhibitory effect of 2,4-D on root elongation in Arabidopsis thaliana seedlings, suggesting it interferes with the action of 2,4-D, likely by competing for or blocking its transport into the cell. nih.gov
Table 1: Comparison of Effects on Arabidopsis thaliana Root Elongation
| Treatment | Observation | Implication |
| 2,4-D | Root elongation is inhibited. nih.gov | 2,4-D acts as a potent auxin, disrupting normal growth. |
| 7-B3 | Minimal effect on root elongation. nih.gov | Lacks significant auxin activity at effective concentrations. |
| 2,4-D + 7-B3 | Root elongation is rescued (compared to 2,4-D alone). nih.gov | 7-B3 likely inhibits the influx of 2,4-D. |
A key area of investigation for ethyl this compound (7-B3) is its function as an inhibitor of the IAA influx carrier, a role also attributed to compounds like 1-Naphthoxyacetic Acid (1-NOA). nih.gov 1-NOA is a known inhibitor of the AUX1 protein, a primary IAA influx carrier in Arabidopsis. nih.gov However, a significant drawback of 1-NOA is that it also exhibits auxin-like activity, which can complicate the interpretation of its effects. nih.gov
In contrast, studies have shown that 7-B3 does not display significant auxin activity, even at high concentrations. nih.gov This makes it a potentially more specific tool for studying IAA influx. Both 1-NOA and 7-B3 have been shown to inhibit the expression of the auxin-responsive reporter DR5::GUS when induced by IAA and 2,4-D, but not when induced by Naphthalene-1-acetic acid (NAA), which is a substrate for both influx and efflux carriers. nih.gov This further supports the role of both compounds in inhibiting auxin influx. nih.gov
Interestingly, while the inhibitory effect of 7-B3 on IAA transport in maize coleoptiles was found to be weaker than that of 1-NOA, 7-B3 was more effective at inhibiting apical hook formation in etiolated Arabidopsis seedlings. nih.gov This suggests that 7-B3 may have a distinct profile of activity, potentially making it a valuable complementary tool to 1-NOA in the study of auxin transport. nih.gov
Table 2: Comparative Effects of 7-B3 and 1-NOA
| Feature | 7-B3 (ethyl this compound) | 1-NOA (1-Naphthoxyacetic Acid) |
| Primary Action | Potential inhibitor of IAA influx. nih.gov | Inhibitor of IAA influx carrier AUX1. nih.gov |
| Auxin Activity | No significant auxin activity observed. nih.gov | Exhibits auxin activity, especially at higher concentrations. nih.gov |
| Effect on DR5::GUS expression (induced by IAA/2,4-D) | Inhibits expression. nih.gov | Inhibits expression. nih.gov |
| Effect on Apical Hook Formation | More effective inhibitor. nih.gov | Less effective inhibitor. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClNO4S- |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1 |
InChI Key |
RGWSUIQZUKJGEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-[(2-Chloro-4-nitrophenyl)thio]acetate
The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting materials for this synthesis are 2,5-dichloronitrobenzene and a thioglycolate ester, such as ethyl or methyl thioglycolate.
The reaction proceeds by the displacement of the chlorine atom at the 5-position of 2,5-dichloronitrobenzene by the sulfur nucleophile of the thioglycolate. This specific chlorine is activated towards nucleophilic attack due to the electron-withdrawing effect of the para-nitro group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The base deprotonates the thiol group of the thioglycolate, generating a more potent thiolate nucleophile which then attacks the aromatic ring.
A general representation of this synthesis is depicted below:
Reaction Scheme for the Synthesis of this compound
Where R' can be an alkyl group such as methyl or ethyl.
This methodology is analogous to the synthesis of other aryl thioethers, for instance, the preparation of 4-Chloro-2-nitrodiphenylsulphide from 2:5-dichloronitrobenzene and thiophenol in the presence of sodium hydroxide.
Strategies for Derivatization of the Thioacetate (B1230152) Moiety
The this compound molecule possesses several reactive sites that allow for a range of chemical modifications. Key strategies for its derivatization focus on the thioether linkage and the chlorine substituent on the aromatic ring.
The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it alters the electronic and steric properties of the molecule, which can be useful in the synthesis of new compounds.
A common and environmentally friendly method for this oxidation employs hydrogen peroxide (H₂O₂) as the oxidant. nih.gov The selectivity of the reaction, yielding either the sulfoxide or the sulfone, can be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. beilstein-journals.org
Selective Oxidation to Sulfoxide: Treatment with a controlled amount of hydrogen peroxide (typically around 1.5 equivalents) in a solvent like glacial acetic acid at moderate temperatures (e.g., 60°C) generally favors the formation of the sulfoxide. nih.govbeilstein-journals.org
Oxidation to Sulfone: To achieve the fully oxidized sulfone, more forcing conditions are required. This usually involves using an excess of hydrogen peroxide (2.5 equivalents or more) and higher reaction temperatures (e.g., 80°C). beilstein-journals.orgrsc.org
The use of urea-hydrogen peroxide (UHP) in acetic acid has also been reported as a practical and efficient system for the controlled oxidation of thioglycosides, a principle that can be extended to aryl thioacetates. beilstein-journals.org
| Product | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| 2-[(2-Chloro-4-nitrophenyl)sulfinyl]acetate (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | ~1.5 eq. H₂O₂ in glacial acetic acid, 60°C | nih.govbeilstein-journals.org |
| 2-[(2-Chloro-4-nitrophenyl)sulfonyl]acetate (Sulfone) | Hydrogen Peroxide (H₂O₂) | >2.5 eq. H₂O₂ in glacial acetic acid, 80°C | beilstein-journals.orgrsc.org |
The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA). The presence of the electron-withdrawing nitro group, which is para to the chlorine atom, activates the ring towards attack by nucleophiles. libretexts.orglibretexts.org This reactivity allows for the introduction of a wide variety of functional groups in place of the chlorine atom.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scribd.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. libretexts.org Subsequent elimination of the chloride ion yields the substituted product.
A range of nucleophiles can be employed in this reaction, including:
Alkoxides (e.g., sodium methoxide, sodium ethoxide) to form alkoxy derivatives.
Amines (e.g., piperidine, aniline) to yield amino-substituted compounds.
Thiolates to introduce a second thioether linkage.
The reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent.
Synthesis of Related Compounds Featuring 2-Chloro-4-nitrophenyl and Thio-Linkages
The structural motif of this compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems and carboxylic acid analogs.
The functional groups present in this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic structures. A key transformation in this regard is the reduction of the nitro group to an amine. The resulting amino group, in proximity to the thioacetate side chain, can participate in intramolecular reactions to form heterocycles such as benzothiazines. nih.gov
For example, reduction of the nitro group followed by hydrolysis of the ester would yield 2-((2-amino-5-chlorophenyl)thio)acetic acid. This intermediate can then undergo intramolecular cyclization, often under acidic conditions, to form a dihydro-1,4-benzothiazin-3(2H)-one derivative. The synthesis of 1,4-benzothiazine derivatives is a well-established area of heterocyclic chemistry, often starting from 2-aminothiophenol (B119425) and various electrophilic partners. nih.gov The strategic functionalization of this compound provides an alternative pathway to such valuable heterocyclic scaffolds.
The synthesis of the corresponding carboxylic acid analog, 2-(2-Chloro-4-nitrophenyl)acetic acid, involves a different synthetic strategy. This compound is not typically prepared from this compound but rather through a multi-step sequence starting from a simpler aromatic precursor.
One reported method for the synthesis of 2-nitro-4-substituted phenylacetic acids begins with a 4-substituted halobenzene. The synthesis proceeds through the following key steps:
Nitration: The starting 4-substituted halobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group ortho to the existing substituent.
Cyanomethylation: The resulting nitroaromatic compound undergoes substitution with a reagent like ethyl cyanoacetate (B8463686) in the presence of a base. This is followed by a decarboxylation step to yield a benzyl (B1604629) cyanide derivative.
Hydrolysis: The final step involves the hydrolysis of the nitrile group of the benzyl cyanide to a carboxylic acid, which can be achieved under either strong acidic or basic conditions.
Molecular Mechanisms of Action in Plant Systems
Inhibition of Indole-3-Acetic Acid (IAA) Influx in Plants
The primary mode of action identified for this compound is the inhibition of the cellular uptake of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. This inhibitory action is believed to stem from its structural similarity to auxins that are recognized and transported by specific influx carrier proteins. oup.comnih.gov By blocking or competing for these transport sites, the compound effectively reduces the intracellular concentration of IAA in target cells.
Research has demonstrated the effects of ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate on auxin transport in different plant models. In maize (Zea mays) coleoptiles, a classic system for studying auxin transport, the compound exhibited a modest effect. researchgate.net At high concentrations (above 300 µM), it caused a slight reduction in IAA transport and the associated tropic curvature. researchgate.net Lower concentrations, however, had minimal to no effect. researchgate.net
In the model plant Arabidopsis thaliana, the compound showed more distinct effects characteristic of an auxin influx inhibitor. researchgate.net Notably, it was able to rescue the inhibition of root elongation caused by the synthetic auxin 2,4-D. researchgate.net This rescue effect is consistent with the compound blocking the entry of 2,4-D into root cells, thereby mitigating its inhibitory effects on growth.
Table 1: Effects of Ethyl this compound on Plant Systems
| Plant System | Observed Effect | Reference |
|---|---|---|
| Maize (Zea mays) Coleoptiles | Slight reduction in IAA transport and tropic curvature at high concentrations (>300 µM). | researchgate.net |
| Arabidopsis thaliana Seedlings | Rescued root elongation inhibited by 2,4-D. | researchgate.net |
A key characteristic of an auxin influx inhibitor is its differential activity concerning various auxin compounds that use different transport mechanisms. Ethyl this compound demonstrates this specificity. While it effectively rescued root elongation in Arabidopsis seedlings inhibited by 2,4-D (a known substrate for influx carriers), it failed to rescue root elongation inhibited by 1-Naphthaleneacetic Acid (NAA). researchgate.net This suggests that the compound's inhibitory action is specific to the influx pathway utilized by IAA and 2,4-D, a pathway that is less critical for the transport of NAA, which can also enter cells via diffusion.
Interactions with Auxin Signaling Pathways
Beyond its direct impact on auxin transport, the compound also influences downstream auxin signaling pathways, primarily as a consequence of altering intracellular auxin levels.
The DR5::GUS reporter system is a widely used tool to visualize auxin response in plants; the synthetic DR5 promoter contains auxin response elements (AuxREs) that drive the expression of the β-glucuronidase (GUS) gene in the presence of auxin. nih.govnih.gov Studies have shown that ethyl this compound can inhibit the DR5::GUS expression that is induced by IAA and 2,4-D. researchgate.net However, consistent with its differential effect on auxin transport, it does not block DR5::GUS expression when it is induced by NAA. researchgate.net This provides further evidence that the compound acts by blocking the cellular uptake of specific auxins, thereby preventing the activation of the auxin signaling cascade that leads to gene expression. researchgate.net
Table 2: Differential Effects on Auxin-Induced Responses
| Auxin Compound | Effect on Root Elongation Inhibition | Effect on DR5::GUS Expression | Reference |
|---|---|---|---|
| IAA / 2,4-D | Rescued (counteracted inhibition) | Inhibited | researchgate.net |
| NAA | Not rescued | Not inhibited | researchgate.net |
As an analog of 2,4-D, it is crucial to determine if ethyl this compound possesses any intrinsic auxin activity. The available evidence suggests that it is an inactive analog in terms of auxin signaling. oup.com Its ability to rescue roots from the effects of 2,4-D, rather than mimicking or exacerbating them, indicates a lack of direct auxin-like activity. researchgate.net Instead of activating the auxin perception and signaling machinery, its function appears to be antagonistic, specifically by preventing the transport of active auxins. oup.com
Hypothesized Molecular Targets and Binding Mechanisms
The molecular mechanism of action for this compound is hypothesized to involve direct interaction with components of the auxin influx machinery. The primary targets are believed to be the AUX1/LAX family of auxin influx carrier proteins. oup.comnih.gov This hypothesis is based on several lines of evidence:
Structural Analogy: The compound is an analog of 2,4-D, which is a known substrate for the AUX1 influx carrier. oup.com
Competitive Inhibition: Its behavior is consistent with that of a competitive inhibitor, where it likely competes with IAA and 2,4-D for binding sites on the AUX1/LAX proteins. oup.com
Phenocopying Mutations: The physiological effects of the compound, such as the differential rescue of auxin-induced root inhibition, are similar to the phenotypes observed in aux1 mutants, which lack a functional major auxin influx carrier. researchgate.netnih.gov
The proposed binding mechanism involves the compound occupying the substrate-binding pocket of the AUX1/LAX transporters. This occupation prevents the binding and subsequent transport of endogenous IAA into the cell, thereby reducing the intracellular auxin concentration and dampening the plant's response to the hormone.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the molecular mechanisms of action in plant systems for the chemical compound “this compound”. Consequently, details regarding its potential interaction with IAA influx carrier proteins (such as AUX1) and the investigational approaches for studying direct carrier protein interaction are not available.
Therefore, the requested article focusing solely on the chemical compound “2-[(2--Chloro-4-nitrophenyl)thio]acetate” and its specific molecular interactions in plant systems as outlined cannot be generated at this time due to the absence of relevant research findings in the public domain.
Biological Effects and Research Applications in Plant Physiology Models
Impact on Root Elongation in Arabidopsis thaliana Seedlings
Primary root elongation is a complex process involving cell division in the apical meristem and subsequent cell elongation in the elongation zone. Auxin plays a central role in regulating the size of the root meristem and the rate of cell elongation. Disruption of auxin transport, either by genetic mutation or chemical inhibitors, significantly impacts root growth.
Inhibitors of auxin transport generally lead to a reduction in primary root elongation. For example, N-1-naphthylphthalamic acid (NPA), a well-characterized auxin efflux inhibitor, has been shown to inhibit root growth by reducing cell production rate. Similarly, auxin influx inhibitors like 1-Naphthoxyacetic acid (1-NOA) can also disrupt root development, often phenocopying the agravitropic root growth characteristics of auxin influx carrier mutants.
A hypothetical study on 2-[(2-Chloro-4-nitrophenyl)thio]acetate, given its putative role as an auxin influx inhibitor, would likely investigate its dose-dependent effects on primary root length, meristem size, and cell elongation in Arabidopsis thaliana seedlings.
Effects on Apical Hook Formation in Etiolated Seedlings
The apical hook is a structure formed by the hypocotyl of dicotyledonous seedlings germinating in the dark. It protects the delicate shoot apical meristem and cotyledons as the seedling pushes through the soil. The formation and maintenance of the apical hook are classic examples of differential growth, which is regulated by an asymmetric auxin gradient across the hypocotyl.
Blocking polar auxin transport with inhibitors like NPA prevents the formation of the apical hook. nih.gov Similarly, inhibitors of auxin influx, such as 1-NOA, have also been shown to reduce hook formation. frontiersin.org This is because the establishment of an auxin maximum on the concave side of the hook is necessary for the differential cell growth that drives its curvature.
Research on this compound would be expected to examine its effect on the angle of apical hook curvature in etiolated Arabidopsis thaliana seedlings, likely revealing an inhibitory effect if it indeed functions as an auxin transport inhibitor.
Modulation of Gravitropic Responses in Maize Coleoptiles
Gravitropism, the growth of a plant in response to gravity, is another process heavily dependent on the lateral redistribution of auxin. In vertically oriented maize coleoptiles, auxin flows symmetrically down from the tip. Upon gravistimulation (placing the coleoptile horizontally), auxin is laterally transported to the lower side, promoting cell elongation there and causing the coleoptile to bend upwards.
Application of auxin transport inhibitors disrupts this lateral auxin redistribution, thereby impairing the gravitropic response. Both influx and efflux inhibitors can interfere with gravitropism in roots and shoots.
To assess the effect of this compound on gravitropism, researchers would typically measure the curvature of maize coleoptiles over time after being oriented horizontally. An inhibitory effect would be expected, leading to a reduced or delayed bending response.
Utility as a Research Tool for Auxin Transport Investigations
Chemical inhibitors of auxin transport are indispensable for dissecting the complex roles of auxin in plant development. They allow for conditional and reversible disruption of auxin flow, which can be more versatile than genetic approaches. A specific and well-characterized inhibitor of auxin influx, like this compound could potentially be, would be a valuable addition to the molecular toolkit for plant biologists. It could be used to investigate the specific roles of auxin influx in various developmental processes, complementing studies using auxin efflux inhibitors and genetic mutants.
Structure Activity Relationship Sar Investigations
Influence of the 2-Chloro-4-nitrophenyl Moiety on Biological Activity and Selectivity
The 2-chloro-4-nitrophenyl group is a key determinant of the biological activity profile of the parent compound. The specific placement and nature of the chloro and nitro substituents on the phenyl ring create a unique electronic and steric environment that dictates its interaction with molecular targets.
The nitro group (NO₂) is a strong electron-withdrawing group and is frequently identified as a critical pharmacophore in a wide range of bioactive molecules. sigmaaldrich.com Its presence can significantly impact the electronic properties of the entire molecule, which in turn affects interactions with biological macromolecules. sigmaaldrich.com In many nitroaromatic compounds, the nitro group is essential for antimicrobial and fungicidal activities. sigmaaldrich.comnih.gov For instance, studies on 5-nitrophenanthroline revealed that replacing the NO₂ group with other electron-withdrawing substituents like chloro or bromo resulted in a tenfold decrease in antitubercular activity, highlighting the specific role of the nitro moiety in modulating intracellular mechanisms. sigmaaldrich.com The biological action of nitro compounds is often linked to their reduction within cells, which can produce toxic intermediates like nitroso and superoxide (B77818) species that damage cellular components such as DNA. sigmaaldrich.com
The chlorine atom, another electron-withdrawing substituent, also plays a significant role in modulating biological activity. Its presence can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. In studies of thiazole (B1198619) derivatives, the presence of a chloro substituent was found to be crucial for antibacterial activity, whereas a bromo group at the same position rendered the compounds inactive. nih.gov The combination and positioning of both chloro and nitro groups, as seen in 2-chloro-4-nitrophenol (B164951) (2C4NP), create a compound with significant environmental and biological impact, serving as a precursor for herbicides and fungicides. nih.gov The degradation of 2C4NP by microorganisms often involves enzymatic pathways that specifically recognize this substitution pattern. plos.orgfrontiersin.org
The interplay between the chloro and nitro groups on the phenyl ring thus governs the molecule's reactivity, polarity, and ability to bind to specific targets, ultimately defining its biological activity and selectivity.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity
| Substituent | Position | General Effect on Activity | Rationale | Source |
|---|---|---|---|---|
| Nitro (NO₂) Group | Para (4) | Often essential for activity | Strong electron-withdrawing properties; can be reduced to form toxic intermediates. | sigmaaldrich.com |
| Chloro (Cl) Group | Ortho (2) | Modulates activity and selectivity | Increases lipophilicity; alters electronic distribution of the ring. | nih.gov |
| Combined Cl and NO₂ | Ortho, Para | Creates a specific recognition motif | Defines interaction with enzymes involved in metabolic pathways (e.g., degradation). | plos.orgfrontiersin.org |
Role of the Thioacetate (B1230152) Group in Molecular Recognition and Functional Modulation
The thioacetate group [-S-C(O)CH₃] is a critical functional component of 2-[(2-Chloro-4-nitrophenyl)thio]acetate. While it can act as a stable linker, its primary role in biological systems is often that of a protected thiol. The thioacetate itself is relatively stable but can be hydrolyzed in vivo by esterase enzymes to release a reactive thiol (-SH) group. nih.gov This thiol is a potent nucleophile and can engage in specific interactions with biological targets.
Thiols are known to form reversible disulfide bonds with cysteine residues in proteins, a common mechanism for modulating enzyme activity. nih.gov This thiol-disulfide exchange is a key part of cellular redox regulation. frontiersin.org In the context of enzyme inhibition, the generated thiol can act as a reversible inhibitor or, in some cases, form a more stable covalent bond with the target protein. nih.gov The thioacetate group, therefore, serves as a prodrug-like moiety, delivering the active thiol to its site of action.
Table 2: Functional Roles of the Thioacetate Group
| Feature | Role in Molecular Function | Mechanism | Source |
|---|---|---|---|
| Thioester Bond | Pro-drug functionality | Hydrolyzed by cellular esterases to release a reactive thiol group. | nih.gov |
| Released Thiol (-SH) | Molecular Recognition / Inhibition | Forms disulfide bonds with cysteine residues in target proteins, modulating their function. | nih.gov |
| Thio-ether Linkage | Structural Scaffold | Provides rotational flexibility, allowing for optimal orientation within a binding site. | nih.gov |
| Acetate (B1210297) Moiety | Polarity and Solubility | Influences the physicochemical properties of the molecule, affecting its distribution and bioavailability. | nih.gov |
Effects of Substituent Modifications on Inhibitory Potency and Specificity in Plant Systems
While specific studies on the inhibitory potency of this compound in plant systems are not extensively detailed in the available literature, the principles of its action can be inferred from related compounds with herbicidal properties. The 2-chloro-4-nitrophenyl moiety is a component of several known herbicides. nih.govnih.gov
Research on nitrodiphenyl ether herbicides, which share structural similarities with the phenyl part of the target compound, has demonstrated that these molecules require light for their herbicidal activity in plants like cucumber (Cucumis sativus). nih.govnih.gov This suggests a mechanism involving light-dependent redox cycling, a process heavily influenced by the electronic nature of the aromatic ring's substituents. Modifications to these substituents would directly impact the molecule's redox potential and, consequently, its herbicidal potency. nih.gov
For example, replacing the nitro group with a different substituent would likely alter the mechanism of action and effectiveness. nih.gov Similarly, changing the position or type of halogen on the ring can affect both the potency and the spectrum of weeds controlled. Studies on 2-amino-4-nitrophenol (B125904) derivatives showed that modifying the group attached to the nitrogen atom altered the fungicidal activity against various phytopathogenic fungi. nih.gov Replacing a hydrogen atom with an aldehyde group increased activity against Rhizoctonia solani, while replacement with a ketone group enhanced inhibition of Sclerotinia sclerotiorum. nih.gov
In plant biochemistry, thiol compounds and related enzymes like glutathione (B108866) S-transferase (GST) are integral to detoxification and stress response pathways. nih.gov A molecule like this compound, which can release a thiol, could potentially interfere with these pathways. The specificity of such a compound for a particular plant enzyme over another would depend heavily on the precise structure of the entire molecule. Therefore, modifying the substituents on the phenyl ring or altering the thioacetate linker could tune the compound's specificity, potentially leading to the development of selective herbicides.
Rational Design Principles for Modified Biological Activities
Rational drug design involves the strategic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, several strategies can be proposed for designing analogs of this compound with modified biological activities.
Modification of the Phenyl Ring: The substitution pattern on the aromatic ring is a primary determinant of activity.
Varying Electronic Properties: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) would systematically alter the electronic nature of the ring. This could modulate the compound's redox potential and its binding affinity for specific targets. sigmaaldrich.com
Altering Steric Profile: The position of the chloro and nitro groups could be varied (e.g., moving the chloro group to the meta position) to probe the steric requirements of the target's binding site. Introducing bulkier groups could enhance selectivity if the target has a correspondingly large pocket.
Modification of the Thioacetate Group: The linker and terminal group are crucial for molecular recognition and mechanism.
Altering the Linker: The length and rigidity of the thio-ether linkage could be modified. Introducing a longer alkyl chain or a more rigid unit could optimize the orientation of the phenyl ring relative to the reactive group.
Replacing the Acetate: The acetate portion of the thioacetate could be replaced with other groups to change the rate of hydrolysis or the nature of the released thiol. For example, using a bulkier group might slow down esterase activity, creating a slow-release version of the active compound.
Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties. For instance, the thio-ether sulfur atom could be replaced with an oxygen atom (an ether) or a methylene (B1212753) group (a carbon) to assess the importance of the sulfur atom for activity. This is a common strategy in the design of novel bioactive compounds.
By systematically applying these design principles, new derivatives can be synthesized to map the chemical space around the parent compound, leading to the identification of molecules with enhanced potency, greater selectivity, or entirely new biological activities.
Broader Research Implications and Future Directions
Exploration of Other Enzyme Targets and Biological Activities within Chemical Biology
The chemical structure of 2-[(2-Chloro-4-nitrophenyl)thio]acetate incorporates moieties that are present in various biologically active molecules, suggesting a broad potential for interacting with a variety of enzyme targets. Thioether and nitrophenyl groups are known to be important for the biological activity of numerous compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com For instance, derivatives of thioacridone and thiourea (B124793) have demonstrated a wide array of pharmacological activities, including enzyme inhibition. nih.govresearchgate.netmdpi.com
Future research could focus on screening this compound and a library of its analogs against diverse enzyme families. Based on the activities of related heterocyclic compounds, potential targets could include cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. nih.govnih.gov For example, novel 2-thio-diarylimidazoles have been synthesized and shown to inhibit COX-1 and COX-2 enzymes. nih.gov The development of structure-activity relationships (SAR) through systematic chemical modification would be crucial in identifying potent and selective inhibitors for specific enzyme targets.
Table 1: Potential Enzyme Classes for Target Exploration
| Enzyme Class | Rationale for Exploration | Key Research Activities |
|---|---|---|
| Cyclooxygenases (COX) | Diaryl heterocycles with thio-substituents have shown COX inhibition. nih.gov | Synthesis of analogs, in vitro COX-1/COX-2 inhibition assays, molecular modeling to understand binding modes. |
| Lipoxygenases (LOX) | The arachidonic acid cascade, involving LOX, is a key target in inflammation. nih.gov | Screening against various LOX isoforms, development of QSAR models to optimize inhibitory activity. nih.gov |
| Kinases | The nitrophenyl group is present in some kinase inhibitors. | High-throughput screening against a panel of human kinases, investigation of inhibition mechanisms. |
| Bacterial Enzymes | Thio-derivatives have shown antimicrobial properties, suggesting interaction with essential bacterial enzymes like DNA gyrase or topoisomerase IV. nih.gov | Evaluation of antibacterial activity against various strains, identification of specific bacterial enzyme targets. nih.gov |
Development of Novel Research Probes and Chemical Tools for Cellular and Molecular Studies
The 2-chloro-4-nitrophenyl group is structurally related to the 2,4-dinitrophenyl (DNP) moiety, a well-known recognition unit used in the design of fluorescent probes for thiols. nih.gov The DNP group acts as an effective fluorescence quencher and a reactive site for nucleophilic attack by thiols. nih.gov This similarity suggests that this compound could serve as a scaffold for developing novel chemical probes.
Future efforts could be directed towards synthesizing fluorescent probes where the 2-chloro-4-nitrophenyl group is linked to a fluorophore. The thioacetate (B1230152) moiety could be modified to modulate reactivity and selectivity. Such probes could be valuable tools for detecting and imaging specific biological thiols or for studying enzymatic processes involving thiol-containing substrates. The development of these tools would aid in elucidating the complex roles of thiols in cellular signaling and redox homeostasis. nih.gov
Table 2: Potential Applications in Chemical Probe Development
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Fluorescent Thiol Probes | Couple the 2-chloro-4-nitrophenyl scaffold to a fluorophore, leveraging the quenching ability of the nitroaromatic system. nih.gov | Detecting and quantifying biologically relevant thiols like glutathione (B108866) in cellular environments. |
| Activity-Based Probes | Incorporate a reactive "warhead" to covalently label the active site of specific enzymes. | Profiling enzyme activity in complex biological samples and identifying novel enzyme targets. |
| Photoaffinity Probes | Introduce a photolabile group to allow for light-induced covalent modification of interacting proteins. | Identifying binding partners and off-targets of the parent compound within the proteome. |
Investigation of Metabolites and Degradation Pathways in Biological Systems
Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent or research tool. Studies on the degradation of related compounds, such as 2-chloro-4-nitrophenol (B164951) (2C4NP), by microorganisms provide a model for potential metabolic pathways. plos.org Bacteria like Burkholderia sp. have been shown to degrade 2C4NP through a pathway involving the formation of chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). plos.org
Future research should aim to identify the specific metabolites of this compound in various biological systems, including microbial, plant, and mammalian models. This would involve incubating the compound with liver microsomes, cell cultures, or whole organisms and analyzing the resulting products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The enzymes responsible for its metabolism, such as cytochrome P450s, monooxygenases, and dehalogenases, could then be identified. plos.org This knowledge is critical for understanding the compound's bioavailability, potential toxicity, and environmental impact.
Table 3: Predicted Metabolites and Degradation Products
| Putative Metabolite | Predicted Formation Pathway | Analytical Method for Detection |
|---|---|---|
| 2-Chloro-4-nitrophenol | Hydrolysis of the thioacetate linkage. | HPLC, GC-MS |
| Chlorohydroquinone (CHQ) | Oxidative removal of the nitro group from 2-chloro-4-nitrophenol. plos.org | GC-MS plos.org |
| Hydroquinone (HQ) | Dehalogenation of chlorohydroquinone. plos.org | HPLC, GC-MS plos.org |
| Thiol-conjugates | Reaction with endogenous thiols like glutathione. | LC-MS/MS |
Application of Advanced Computational and In Silico Approaches for Target Identification and Ligand Design
Computational methods are powerful tools for accelerating drug discovery and chemical biology research. nih.govnih.govnih.gov For compounds like this compound, in silico approaches can be used to predict potential biological targets, optimize ligand binding, and assess drug-likeness. researchgate.netmanipal.edudergipark.org.tr Molecular docking and virtual screening can be employed to screen large libraries of proteins to identify potential binding partners. nih.gov
Future computational studies could focus on building predictive models for the biological activity of this class of compounds. Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structures with biological activities, guiding the design of more potent and selective analogs. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the mechanism of action at an atomic level. researchgate.netdepositolegale.it These computational approaches, when integrated with experimental validation, can significantly streamline the process of developing novel chemical probes and therapeutic leads from the this compound scaffold. researchgate.netmanipal.edu
Table 4: In Silico Methodologies and Their Applications
| Computational Method | Application in Research | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of the compound against known protein structures. researchgate.net | Identification of high-priority protein targets for experimental validation. |
| Virtual Screening | Screening large compound libraries against a specific target or screening the compound against a library of targets. nih.gov | Discovery of novel hits or prediction of polypharmacology. |
| QSAR Modeling | Developing mathematical models to correlate structural features with biological activity. nih.gov | Guiding the rational design of new derivatives with improved potency and selectivity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the ligand-protein complex over time to assess stability and binding interactions. researchgate.netdepositolegale.it | A deeper understanding of the binding mechanism and the role of specific residues. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.netmanipal.edu | Early assessment of the compound's drug-like properties and potential liabilities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
